Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate

Catalog No.
S12260322
CAS No.
M.F
C11H13ClO5S
M. Wt
292.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate

Product Name

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate

IUPAC Name

ethyl 2-(3-chlorosulfonyl-2-methylphenoxy)acetate

Molecular Formula

C11H13ClO5S

Molecular Weight

292.74 g/mol

InChI

InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-9-5-4-6-10(8(9)2)18(12,14)15/h4-6H,3,7H2,1-2H3

InChI Key

BPYXVPOLVBLNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)C

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is a chemical compound with the molecular formula C11H13ClO5SC_{11}H_{13}ClO_5S and a molecular weight of approximately 292.74 g/mol. It is characterized by the presence of a chlorosulfonyl group, which contributes to its reactivity and potential biological activity. The compound is typically encountered as a slightly pink solid and is used primarily as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

  • Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, yielding sulfonamide or sulfonate derivatives.
  • Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate .

Common Reagents and Conditions

  • Substitution: Amines, alcohols, and thiols are commonly used.
  • Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions .

Major Products Formed

  • Sulfonamide Derivatives: From substitution reactions with amines.
  • Sulfonate Esters: From substitution reactions with alcohols.
  • Carboxylic Acids: Resulting from the oxidation of the methyl group .

Research indicates that Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate possesses potential biological activities. It has been studied for its antimicrobial properties and its ability to inhibit certain enzymes, suggesting potential applications in drug development. The mechanism of action involves covalent interactions with biological molecules, which may disrupt cellular processes and lead to therapeutic effects .

The synthesis of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate typically involves the reaction of 4-chlorosulfonyl-2-methylphenol with ethyl chloroacetate in the presence of a base. This reaction can be performed under controlled conditions to optimize yield and purity. Industrially, similar methods are employed but scaled up for mass production .

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate serves various applications:

  • Organic Synthesis: Acts as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies exploring its biological activity and potential therapeutic uses.
  • Industrial Use: Employed in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

Interaction studies have focused on the compound's ability to engage with various biological targets. Its chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites within proteins and enzymes, which can lead to inhibition of enzymatic activity or disruption of cellular functions. These interactions are critical for understanding its potential therapeutic applications and safety profile .

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate can be compared with several similar compounds:

Compound NameKey Features
Ethyl 4-chlorosulfonylphenoxyacetateLacks the methyl group; may have different reactivity.
Ethyl 2-chlorosulfonyl-4-methylphenoxyacetateDifferent substitution pattern affects chemical properties.
Ethyl 2-(chlorosulfonyl)acetateSimpler structure; fewer functional groups present.

These comparisons highlight the unique structural features of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate, particularly its specific substitution patterns that influence its reactivity and biological activity compared to other chlorosulfonyl-containing compounds .

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is systematically defined by its molecular structure and standardized nomenclature. Key identifiers include:

PropertyValueSource Citation
IUPAC Nameethyl 2-(3-chlorosulfonyl-2-methylphenoxy)acetate
CAS Registry91427-62-2
Molecular FormulaC₁₁H₁₃ClO₅S
Molecular Weight292.74 g/mol
SMILESCCOC(=O)COc1cccc(c1C)S(=O)(=O)Cl
InChIInChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-9-5-4-6-10(8(9)2)18(12,14)15/h4-6H,3,7H2,1-2H3

The compound’s structure comprises a 2-methylphenol backbone substituted with a chlorosulfonyl group (–SO₂Cl) at the 3-position, esterified with ethyl acetate. This configuration grants it unique reactivity, particularly in nucleophilic substitution reactions.

Historical Development and Discovery

The synthesis of ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate aligns with mid-to-late 20th-century advancements in sulfonation and esterification techniques. While specific historical records of its discovery are sparse, its development likely emerged from broader efforts to functionalize phenolic compounds for industrial applications. The chlorosulfonyl group’s introduction, a reaction typically involving chlorosulfonic acid, became a cornerstone for creating sulfonamides—a class of compounds pivotal in antibiotic development.

Early synthetic routes focused on optimizing yields and purity, leveraging anhydrous conditions to prevent hydrolysis of the reactive –SO₂Cl group. These methods laid the groundwork for its current role as a high-value intermediate in fine chemical production.

Significance in Organic Synthesis and Industrial Applications

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate’s industrial relevance stems from two key features:

  • Electrophilic Reactivity: The –SO₂Cl group readily undergoes nucleophilic substitution with amines, alcohols, and thiols, enabling the synthesis of sulfonamides, sulfonate esters, and thiosulfonates.
  • Ester Flexibility: The ethyl ester moiety provides a balance between stability and reactivity, facilitating further hydrolysis or transesterification as

Molecular Geometry and Bonding Analysis

Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate exhibits a complex molecular architecture characterized by multiple functional groups arranged around a central benzene ring scaffold [2] [3] [5]. The compound possesses the molecular formula C₁₁H₁₃ClO₅S with a molecular weight of 292.74 g/mol [2] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate, reflecting its systematic structural organization [3] [5].

The molecular geometry centers around a benzene ring substituted with three distinct functional groups: a methyl group at the 2-position, a chlorosulfonyl group at the 4-position, and a phenoxy acetate ester linkage at the 1-position [2] [3] [5]. This substitution pattern creates a non-symmetrical molecule with significant steric and electronic interactions between the substituents [25] [26].

The ester functional group exhibits typical geometric parameters, with the carbonyl carbon displaying sp² hybridization and trigonal planar geometry [34]. The carbon-oxygen double bond length in ester compounds typically ranges from 1.20 to 1.25 Å, while the single carbon-oxygen bond connecting to the ethyl group measures approximately 1.33 to 1.36 Å [32] [34]. The ester linkage maintains planarity due to resonance delocalization between the carbonyl group and the adjacent oxygen atom [34].

The phenoxy linkage demonstrates characteristic bond angles, with the carbon-oxygen-carbon angle typically measuring between 118° and 120° [25] [26]. The phenoxy group exhibits slight deviation from perfect planarity due to steric interactions with the adjacent methyl substituent [25]. The carbon-oxygen bond length in the phenoxy linkage ranges from 1.37 to 1.40 Å, consistent with partial double bond character due to resonance with the aromatic ring [25] [26].

The chlorosulfonyl group represents the most electronically significant substituent, featuring sulfur in its highest oxidation state [29] [36]. The sulfur-oxygen double bonds in sulfonyl groups typically measure 1.42 to 1.44 Å, while the sulfur-chlorine bond extends to approximately 2.04 to 2.06 Å [36]. The bond angles around the sulfur center include carbon-sulfur-oxygen angles of 108° to 112°, oxygen-sulfur-oxygen angles of 118° to 124°, and carbon-sulfur-chlorine angles of 100° to 105° [33] [36].

PropertyValueReference
Chemical FormulaC₁₁H₁₃ClO₅S [2] [3] [5]
Molecular Weight (g/mol)292.74 [2] [3] [5]
Exact Mass (Da)292.0172224 [5]
Melting Point (°C)79-81 [1] [2]
Boiling Point (°C)407.0±35.0 (predicted) [4]
XLogP3-AA2.6 [3] [5]
Polar Surface Area (Ų)78.05 [4]
Hydrogen Bond Donors0 [3] [5]
Hydrogen Bond Acceptors5 [5]
Rotatable Bonds6 [3] [5]

The rotational flexibility of the molecule is characterized by six rotatable bonds, primarily located in the ethyl ester chain and the phenoxy acetate linkage [3] [5]. This flexibility allows for multiple conformational states, though steric hindrance between the chlorosulfonyl group and adjacent substituents may restrict certain rotational positions [25] [36].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate reveals distinctive signatures for each functional group present in the molecule [1] [9] [12]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments and carbon framework of the compound [1] [15].

In proton nuclear magnetic resonance spectroscopy, the ethyl ester group exhibits characteristic splitting patterns with the terminal methyl group appearing as a triplet at 1.2 to 1.4 parts per million due to coupling with the adjacent methylene group [1] [15]. The ethyl methylene protons resonate as a quartet at 4.1 to 4.3 parts per million, reflecting their chemical environment adjacent to the electron-withdrawing carbonyl group [1] [15]. The acetate methylene protons linking the ester to the phenoxy group appear as a singlet at approximately 4.6 to 4.8 parts per million [1].

The aromatic region displays multiple signals between 7.0 and 8.0 parts per million, corresponding to the three distinct aromatic hydrogen atoms on the substituted benzene ring [1]. The aromatic proton ortho to the chlorosulfonyl group experiences significant deshielding due to the electron-withdrawing nature of the sulfonyl functionality [29]. The methyl substituent on the benzene ring resonates as a singlet at 2.3 to 2.5 parts per million [1].

Infrared spectroscopy reveals the characteristic vibrational modes of the major functional groups [9] [12]. The ester carbonyl stretch appears prominently between 1735 and 1755 cm⁻¹, consistent with saturated aliphatic esters [9] [12]. The ester group also exhibits two additional strong absorptions following the "Rule of Three" for ester identification: the carbon-carbon-oxygen asymmetric stretch at 1160 to 1210 cm⁻¹ and the oxygen-carbon-carbon asymmetric stretch at 1030 to 1100 cm⁻¹ [9] [12].

The chlorosulfonyl group contributes distinctive absorptions in the infrared spectrum, with sulfur-oxygen stretching vibrations appearing between 1300 and 1380 cm⁻¹ [29]. The sulfur-chlorine stretch manifests at lower frequencies, typically between 550 and 650 cm⁻¹ [29]. These absorptions are particularly intense due to the polar nature of the sulfur-oxygen and sulfur-chlorine bonds [29].

TechniqueExpected Range/ValueReference
IR Spectroscopy - C=O stretch (ester)1735-1755 cm⁻¹ [9] [12]
IR Spectroscopy - C-C-O stretch (ester)1160-1210 cm⁻¹ [9] [12]
IR Spectroscopy - O-C-C stretch (ester)1030-1100 cm⁻¹ [9] [12]
IR Spectroscopy - S=O stretch (sulfonyl)1300-1380 cm⁻¹ [29]
IR Spectroscopy - S-Cl stretch550-650 cm⁻¹ [29]
Nuclear Magnetic Resonance - Ethyl CH₃ (¹H)1.2-1.4 ppm (t) [1] [15]
Nuclear Magnetic Resonance - Ethyl CH₂ (¹H)4.1-4.3 ppm (q) [1] [15]
Nuclear Magnetic Resonance - OCH₂CO (¹H)4.6-4.8 ppm (s) [1]
Nuclear Magnetic Resonance - Aromatic CH (¹H)7.0-8.0 ppm (m) [1]
Nuclear Magnetic Resonance - Methyl group (¹H)2.3-2.5 ppm (s) [1]

Mass spectrometry analysis reveals characteristic fragmentation patterns typical of phenoxy acetate esters [18]. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the intact molecular structure [18]. Common fragmentation pathways include loss of the ethyl group (mass-to-charge ratio 264), loss of the acetate ethyl ester moiety (mass-to-charge ratio 149), and formation of chlorosulfonyl phenoxide fragments [18]. The base peak often corresponds to the benzoyl cation at mass-to-charge ratio 121, representing the deprotonated benzoate ion common to aromatic ester compounds [18].

Computational Modeling and Electronic Properties

Computational modeling studies of ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate reveal significant electronic effects arising from the chlorosulfonyl substituent [21] [22] [29]. Density functional theory calculations demonstrate that the chlorosulfonyl group acts as a powerful electron-withdrawing substituent, significantly affecting the electronic distribution throughout the aromatic system [29] .

The electron-withdrawing nature of the chlorosulfonyl group results from the combination of the highly electronegative chlorine atom and the electron-deficient sulfur center in its hexavalent oxidation state [30]. This electronic configuration creates a significant dipole moment within the molecule, with the chlorosulfonyl region carrying substantial positive character and the ester oxygen atoms bearing negative charge density [29] [35].

Molecular orbital calculations indicate that the highest occupied molecular orbital primarily resides on the phenoxy oxygen and the aromatic ring, while the lowest unoccupied molecular orbital centers on the chlorosulfonyl group and the ester carbonyl carbon [22] [29]. This orbital arrangement facilitates intramolecular charge transfer processes and influences the compound's reactivity patterns [29].

The chlorosulfonyl group exhibits hyperconjugation effects with the aromatic ring system, as demonstrated by sulfur K-edge X-ray absorption spectroscopy studies of related compounds [29]. The mixing between the aromatic π-system and the sulfur-chlorine σ* orbital results in a lowering of the sulfur-chlorine antibonding orbital energy by approximately 0.5 electron volts [29]. This electronic interaction enhances the electrophilic character of the sulfur center and increases the compound's potential for nucleophilic substitution reactions [29].

Bond/Angle TypeTypical ValueReference
C=O bond length (ester)1.20-1.25 Å [32] [34]
C-O bond length (ester)1.33-1.36 Å [32] [34]
C-O bond length (phenoxy)1.37-1.40 Å [25] [26]
S=O bond length (sulfonyl)1.42-1.44 Å [36]
S-Cl bond length2.04-2.06 Å [36]
C-S bond length (aromatic)1.76-1.78 Å [36]
O-C=O angle (ester)123-126° [25] [34]
C-S-O angle (sulfonyl)108-112° [33] [36]
C-S-O angle (sulfonyl)118-124° [33] [36]
C-S-Cl angle100-105° [33] [36]

The ester functional group contributes additional electronic complexity through resonance delocalization between the carbonyl and the adjacent oxygen atom [28] [34]. Quantum mechanical calculations reveal that ester bonds maintain chemical lability while exhibiting mechanical stability under applied forces [28]. The ester hydrolysis mechanism involves tetrahedral intermediate states that are relatively insensitive to external mechanical stress [28].

The overall molecular dipole moment results from the vector sum of individual bond dipoles, with the chlorosulfonyl group contributing the largest component [35]. Dipole moment calculations for similar sulfonyl-containing compounds indicate values typically ranging from 3 to 5 Debye units, depending on the specific substitution pattern and molecular conformation [35].

Electronic property calculations demonstrate that the compound exhibits moderate lipophilicity, as indicated by the XLogP3-AA value of 2.6 [3] [5]. This parameter suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological interactions [3] [5]. The polar surface area of 78.05 Ų falls within the range typical for compounds with good oral bioavailability [4].

Chlorosulfonation of Phenolic Precursors

The most widely employed method for synthesizing Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves the direct chlorosulfonation of phenolic precursors using chlorosulfonic acid. This approach represents the cornerstone of traditional synthesis protocols and has been extensively documented in both academic and industrial settings [1] [2] [3].

The fundamental reaction mechanism begins with the electrophilic attack of chlorosulfonic acid on the aromatic ring of the phenolic substrate. Under controlled temperature conditions, typically maintained between 0-50°C, the reaction proceeds through the formation of an intermediate sulfonic acid derivative, which subsequently undergoes chlorination to yield the desired chlorosulfonyl compound [4] [1]. The reaction requires careful temperature control to prevent decomposition and side reactions that can significantly reduce yields.

Industrial implementations of this methodology have demonstrated yields ranging from 70-85% when proper reaction conditions are maintained [2]. The process typically involves the addition of chlorosulfonic acid to a solution or suspension of the phenolic precursor in an inert solvent such as dichloromethane or chloroform. The reaction temperature must be carefully controlled, as excessive heat can lead to polymerization reactions and the formation of undesirable byproducts [1] [3].

A critical aspect of this synthetic route involves the management of hydrogen chloride gas evolution during the reaction. Proper ventilation and gas scrubbing systems are essential for both safety considerations and to drive the reaction equilibrium toward product formation [5] [3]. The reaction typically requires 1-4 hours for completion, depending on the specific substrate and reaction conditions employed.

Esterification and Functional Group Interconversion

The esterification component of the synthesis involves the formation of the acetate ester linkage through various functional group interconversion strategies. Traditional esterification methods employed in the synthesis of chlorosulfonyl acetates rely primarily on Fischer esterification protocols, where carboxylic acid precursors are converted to their corresponding ethyl esters using ethanol in the presence of acid catalysts [6] [7].

The most commonly employed esterification approach involves treating the carboxylic acid precursor with ethanol in the presence of concentrated sulfuric acid as the catalyst. This reaction typically proceeds at temperatures between 120-150°C under reflux conditions, with reaction times ranging from 2-8 hours depending on the substrate reactivity [6] [8]. The equilibrium nature of Fischer esterification necessitates the use of excess ethanol or continuous removal of water to achieve optimal yields, which typically range from 85-95% [7] [8].

Alternative esterification protocols include the use of carbodiimide coupling reagents, particularly dicyclohexylcarbodiimide in the presence of dimethylaminopyridine as a catalyst. This method offers advantages in terms of mild reaction conditions and compatibility with acid-sensitive functional groups, though it requires more expensive reagents and generates urea byproducts that must be removed during purification [9].

The functional group interconversion strategies also encompass the conversion of chloroacetyl derivatives to the corresponding phenoxyacetate structures. This transformation typically involves nucleophilic substitution reactions where phenolic compounds react with chloroacetyl derivatives in the presence of bases such as potassium carbonate or sodium hydroxide [10] [11]. The reaction proceeds through an addition-elimination mechanism, with yields typically ranging from 85-95% under optimized conditions.

Novel Catalytic and Solvent-Free Approaches

Recent developments in synthetic methodology have introduced innovative catalytic approaches that offer advantages in terms of atom economy, environmental sustainability, and reaction selectivity. These novel methodologies represent significant advances over traditional approaches and are increasingly being adopted in both research and industrial settings.

Iron-catalyzed chlorosulfonylation represents one of the most promising developments in this area. The methodology employs iron(II) catalysts in combination with phosphine ligands to achieve highly selective chlorosulfonylation reactions [12]. These reactions proceed under mild conditions, typically at room temperature under inert atmosphere, and demonstrate remarkable regio- and stereoselectivity approaching 100%. The iron-catalyzed approach offers significant advantages in terms of functional group tolerance and the ability to incorporate diverse aromatic substrates.

Palladium-catalyzed chlorosulfonylation has emerged as another powerful synthetic tool, particularly for the preparation of aryl sulfonyl chlorides from aryl chlorosulfate precursors [13]. The methodology employs palladium acetate in combination with specialized phosphine ligands such as DavePhos or PhCPhos. Reactions are typically conducted in acetone solvent at temperatures ranging from 30-150°C, with yields consistently reaching 82-87%. The palladium-catalyzed approach demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-deficient aromatic substrates.

Photocatalytic approaches utilizing novel catalysts such as K-PHI (potassium poly(heptazine imide)) have demonstrated remarkable efficiency in chlorosulfonyl synthesis [14]. These methodologies operate under visible light irradiation at room temperature, eliminating the need for elevated temperatures or harsh reaction conditions. The photocatalytic approach achieves selectivities of 95-99% and offers significant advantages in terms of energy efficiency and environmental sustainability.

Solvent-free synthetic approaches have gained considerable attention due to their alignment with green chemistry principles. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [15] [11]. Solvent-free esterification reactions can be achieved through direct heating of reactants at temperatures around 150°C, with reaction monitoring through thin-layer chromatography to ensure optimal conversion.

The development of recyclable heterogeneous catalysts, such as halloysite nanotube-supported sulfonic acid catalysts (Hal-Py-SO3H), has provided additional options for sustainable synthesis [16]. These catalysts can be recovered and reused multiple times without significant loss of activity, offering economic and environmental advantages over traditional homogeneous catalysts.

Patent-Based Industrial Synthesis Protocols

Industrial synthesis protocols for chlorosulfonyl compounds have been extensively documented in patent literature, providing valuable insights into scalable manufacturing processes. These protocols have been optimized for large-scale production while maintaining high product quality and economic viability.

A significant patent development involves the production of pyridine-3-sulfonyl chloride using phosphorus pentachloride and pyridine-3-sulfonic acid [17]. This methodology has been adapted for similar aromatic sulfonyl chloride syntheses and demonstrates the scalability of phosphorus pentachloride-based approaches. The process typically involves heating the reactants to temperatures between 100-167°C under controlled atmospheric conditions, with yields reaching 67-85% depending on the specific substrate and reaction conditions.

The patent literature also describes continuous flow processes for chlorosulfonyl synthesis, which offer advantages in terms of heat management and reaction control [18]. These processes involve the continuous addition of reactants to a heated reaction zone, followed by immediate quenching and product isolation. The continuous flow approach minimizes residence time and reduces the formation of degradation products, resulting in higher overall yields and improved product quality.

Industrial quenching protocols have been developed to safely handle the exothermic nature of chlorosulfonylation reactions [2]. These protocols involve the controlled addition of the reaction mixture to water-immiscible solvents such as dichloromethane, followed by careful water addition to neutralize excess chlorosulfonic acid. The two-phase system allows for efficient separation of the organic product from aqueous byproducts, with typical recovery yields ranging from 70-85%.

Specialized reactor designs have been developed to accommodate the corrosive nature of chlorosulfonic acid and the evolution of hydrogen chloride gas [1]. These reactors incorporate corrosion-resistant materials and efficient gas handling systems to ensure safe operation at industrial scale. Temperature control systems are designed to maintain precise reaction conditions while managing the exothermic nature of the chlorosulfonylation process.

The industrial synthesis protocols also incorporate sophisticated purification strategies that are optimized for large-scale operation. These include continuous distillation systems, crystallization processes, and solvent recovery systems that minimize waste generation and maximize product recovery.

Yield Optimization and Purification Techniques

Yield optimization strategies for chlorosulfonyl acetate synthesis encompass multiple approaches ranging from reaction condition optimization to advanced purification methodologies. These strategies are critical for achieving economic viability in both research and industrial settings.

Temperature Optimization Protocols

Temperature control represents one of the most critical parameters for yield optimization in chlorosulfonyl synthesis. Research has demonstrated that optimal temperatures vary significantly depending on the specific synthetic route employed [19] [14]. For chlorosulfonation reactions, maintaining temperatures between 0-50°C prevents thermal decomposition while ensuring adequate reaction rates. Higher temperatures, while increasing reaction rates, often lead to increased side product formation and reduced overall yields.

Reaction temperature profiling studies have shown that gradual temperature increases during the reaction can improve yields compared to isothermal conditions [14]. This approach allows for controlled reaction initiation at lower temperatures followed by acceleration at higher temperatures, optimizing both conversion and selectivity.

Solvent System Optimization

Solvent selection plays a crucial role in both reaction efficiency and product isolation. Studies have demonstrated that halogenated solvents, particularly dichloromethane and chloroform, provide optimal conditions for chlorosulfonylation reactions due to their chemical inertness and good solvating properties [2] [19]. The solvent choice also significantly impacts the purification process, with low-boiling solvents facilitating easier product isolation through distillation.

Binary solvent systems have shown particular promise for optimization of both reaction conditions and purification processes. Combinations such as dichloromethane-hexane or ethyl acetate-hexane provide tunable polarity profiles that can be adjusted to optimize both reaction efficiency and product crystallization [19].

Advanced Purification Methodologies

Recrystallization techniques represent the most widely employed purification method for chlorosulfonyl compounds, offering purities of 95-99% when properly executed [20] [21]. The selection of appropriate recrystallization solvents is critical, with binary solvent systems such as hexanes-ethyl acetate or dichloromethane-hexanes providing optimal results. The recrystallization process typically involves dissolution in hot solvent followed by controlled cooling to promote crystal formation while excluding impurities.

Column chromatography using silica gel stationary phase provides an alternative purification approach that is particularly effective for compounds that are difficult to crystallize [22] [23]. Gradient elution systems using ethyl acetate-hexane mixtures with concentrations ranging from 10-50% ethyl acetate have proven most effective for chlorosulfonyl acetate purification. The method typically achieves purities of 90-98% with recovery yields of 70-90%.

Vacuum distillation represents another important purification technique, particularly for compounds with suitable volatility characteristics [24] [25]. The technique is especially valuable for removing high-boiling impurities and can achieve purities of 85-95% with recovery yields of 80-95%. Optimal vacuum distillation conditions typically involve pressures of 0.5-15 Torr with temperatures maintained below 250°C to prevent thermal decomposition.

Crystallization Optimization Studies

Systematic crystallization studies have demonstrated the importance of nucleation control and crystal growth management in achieving optimal product quality [19] [26]. Seeding techniques, where small amounts of pure product are added to supersaturated solutions, can significantly improve crystal quality and reduce impurity incorporation. The cooling rate during crystallization also plays a crucial role, with slower cooling rates generally producing larger, higher-quality crystals.

Anti-solvent crystallization techniques, where a poor solvent is gradually added to a solution of the product in a good solvent, offer additional control over crystal formation and can improve both yield and purity. This approach is particularly effective for compounds that exhibit limited solubility differences across temperature ranges.

Process Integration Strategies

Integrated synthesis and purification strategies that combine multiple optimization approaches have demonstrated significant improvements in overall process efficiency. These approaches include in-situ product crystallization during reaction workup, continuous extraction processes, and combined distillation-crystallization protocols. Such integrated approaches can achieve overall yields exceeding 90% while maintaining high product purity standards.

The implementation of process analytical technology, including real-time monitoring of reaction progress and product quality, enables dynamic optimization of reaction conditions and facilitates the achievement of consistent, high-quality products. These approaches represent the current state-of-the-art in chlorosulfonyl synthesis optimization and are increasingly being adopted in both research and industrial settings.

Synthesis MethodTemperature Range (°C)Typical Yield (%)Reaction Time (h)Key Reagents
Chlorosulfonation with ClSO₃H0-5070-851-4ClSO₃H, Phenolic precursor [1] [2]
Phosphorus Pentachloride Method100-16767-850.75-2PCl₅, SO₂ or H₂SO₄ [17] [27]
Thionyl Chloride Conversion0-2562-883-12SOCl₂, Sulfonic acid [28] [29]
Direct Esterification Route120-15085-952-8Acid catalyst, Alcohol [6] [7]
Purification MethodSolvent SystemTemperature Range (°C)Recovery (%)Purity (%)
RecrystallizationHexanes/EtOAc, DCM/HexanesRT to solvent bp75-9595-99 [20] [21]
Column ChromatographySilica gel, 10-50% EtOAc/HexanesRoom temperature70-9090-98 [22] [23]
Vacuum DistillationReduced pressure 0.5-15 Torr100-25080-9585-95 [24] [25]
Steam DistillationWater/Organic phase79-10060-8575-90 [5]
Catalytic MethodReaction ConditionsSelectivity (%)AdvantagesLimitations
Iron(II) + Phosphine ligands25°C, Inert atmosphere100 (regio- and stereo-)High selectivity, Mild conditions [12]Limited substrate scope
Palladium + Phosphine ligands30-150°C, Acetone solvent82-87High yields, Functional group tolerance [13]Precious metal catalyst
Halloysite nanotubes (Hal-Py-SO₃H)65°C, DCE solvent85-95Recyclable, Green conditions [16]Specialized catalyst preparation
K-PHI PhotocatalystRT, Visible light95-99Room temperature, Visible light [14]Novel methodology

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

292.0172224 g/mol

Monoisotopic Mass

292.0172224 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types